molecular formula C14H17NO4S2 B5639848 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide

Cat. No. B5639848
M. Wt: 327.4 g/mol
InChI Key: NKPUBIYEYZEIGJ-UHFFFAOYSA-N
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Description

Sulfonamide derivatives have been widely studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide belongs to this broad class of chemical compounds known for their versatility and functional significance.

Synthesis Analysis

While specific synthesis methods for this compound were not directly available, related sulfonamide derivatives are often synthesized through reactions involving sulfonamide groups with halides, amines, or other substituents in the presence of base or other catalysts. For example, synthesis technologies involving chlorination, condensation, and hydrolysis reactions have been developed for similar compounds, offering insights into potential synthetic routes for the compound of interest (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular and supramolecular structures of sulfonamide derivatives can vary significantly based on their substituents. These structures are often characterized by X-ray crystallography, revealing details about bond lengths, angles, and intermolecular interactions such as hydrogen bonding, π-π stacking, and others. For instance, N-aryl sulfonamides have shown diverse supramolecular architectures mediated by various weak interactions, highlighting the importance of substituents in determining the overall molecular conformation and crystal packing (Shakuntala et al., 2017).

Mechanism of Action

The mechanism of action of related compounds has been described. For example, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea” scavenges reactive oxygen species (ROS) by donating a hydrogen atom to the free radical, thereby neutralizing it.

Safety and Hazards

The safety and hazards of related compounds have been described. For instance, dust formation should be avoided and personal protective equipment should be used when handling "n-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide" .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S2/c1-18-12-6-5-11(10-13(12)19-2)7-8-15-21(16,17)14-4-3-9-20-14/h3-6,9-10,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPUBIYEYZEIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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